molecular formula C12H8N6 B11928014 3H,3'H-5,5'-Bibenzo[d][1,2,3]triazole

3H,3'H-5,5'-Bibenzo[d][1,2,3]triazole

Cat. No.: B11928014
M. Wt: 236.23 g/mol
InChI Key: BVXFFUYUZOVQFF-UHFFFAOYSA-N
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Description

3H,3’H-5,5’-Bibenzo[d][1,2,3]triazole is a heterocyclic compound with the molecular formula C₁₂H₈N₆ and a molecular weight of 236.23 g/mol It is characterized by its unique structure, which consists of two benzotriazole units connected via a single bond

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3H,3’H-5,5’-Bibenzo[d][1,2,3]triazole typically involves the reaction of benzotriazole derivatives under specific conditions. One common method includes the reaction of benzotriazole with a suitable coupling agent in the presence of a catalyst. For instance, the reaction of benzotriazole with zinc acetate in N-methylformamide at 90°C for three days yields the desired product .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 3H,3’H-5,5’-Bibenzo[d][1,2,3]triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzotriazole rings are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation reagents and nucleophiles are commonly used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while reduction can produce reduced triazole compounds.

Scientific Research Applications

3H,3’H-5,5’-Bibenzo[d][1,2,3]triazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3H,3’H-5,5’-Bibenzo[d][1,2,3]triazole involves its interaction with molecular targets through its triazole rings. These interactions can include coordination with metal ions, hydrogen bonding, and π-π stacking with aromatic systems. The pathways involved depend on the specific application, such as enzyme inhibition or metal coordination.

Comparison with Similar Compounds

Comparison: 3H,3’H-5,5’-Bibenzo[d][1,2,3]triazole is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers enhanced stability and versatility in forming coordination complexes. Its ability to undergo various chemical reactions also makes it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C12H8N6

Molecular Weight

236.23 g/mol

IUPAC Name

5-(2H-benzotriazol-5-yl)-2H-benzotriazole

InChI

InChI=1S/C12H8N6/c1-3-9-11(15-17-13-9)5-7(1)8-2-4-10-12(6-8)16-18-14-10/h1-6H,(H,13,15,17)(H,14,16,18)

InChI Key

BVXFFUYUZOVQFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NNN=C2C=C1C3=CC4=NNN=C4C=C3

Origin of Product

United States

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